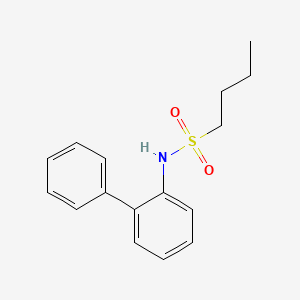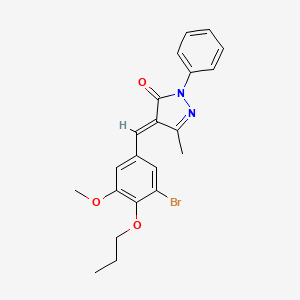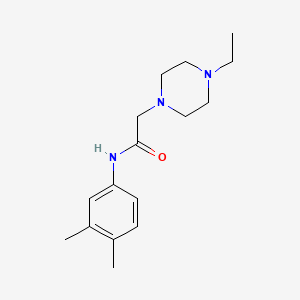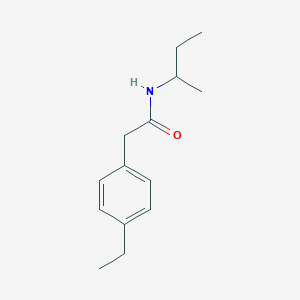
N-2-biphenylyl-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-1-butanesulfonamide, also known as BPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPS belongs to the class of sulfonamides, which are compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. BPS has been studied for its ability to modulate various physiological and biochemical processes, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of N-2-biphenylyl-1-butanesulfonamide is not fully understood, but it is thought to involve interactions with ion channels, receptors, and enzymes in the body. This compound has been shown to bind to estrogen receptors, leading to changes in gene expression and cellular signaling pathways. It has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in membrane potential and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, this compound has been shown to modulate synaptic transmission and neuronal excitability, potentially leading to changes in behavior and cognition. In the endocrine system, this compound has been shown to modulate hormone signaling pathways, potentially leading to changes in reproductive and metabolic function. In the cardiovascular system, this compound has been shown to modulate ion channel activity, potentially leading to changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-biphenylyl-1-butanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for researchers studying the effects of sulfonamides on biological systems. However, one limitation of using this compound is its relatively low potency compared to other compounds. This may limit its usefulness in certain experimental settings where higher potency is required.
Zukünftige Richtungen
There are several potential future directions for research on N-2-biphenylyl-1-butanesulfonamide. One area of interest is its potential effects on the developing brain, particularly in relation to neurodevelopmental disorders such as autism spectrum disorder. Another area of interest is its potential effects on hormone signaling pathways, particularly in relation to reproductive and metabolic function. Finally, there is interest in developing more potent analogs of this compound for use in experimental settings where higher potency is required.
Synthesemethoden
N-2-biphenylyl-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-bromobiphenyl with butanesulfonamide in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-1-butanesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, endocrinology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in synaptic transmission and neuronal excitability. In endocrinology, this compound has been studied for its potential effects on hormone signaling pathways, particularly those involving estrogen receptors. In toxicology, this compound has been used as a model compound for studying the toxicity of sulfonamide compounds and their potential effects on human health.
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-13-20(18,19)17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12,17H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYQKFTHSQHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5329363.png)

![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)

![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)